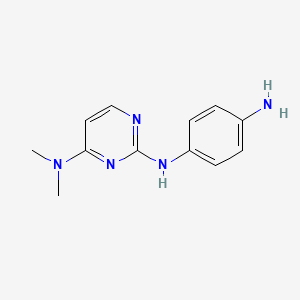

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine

Description

Properties

Molecular Formula |

C12H15N5 |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-N-(4-aminophenyl)-4-N,4-N-dimethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H15N5/c1-17(2)11-7-8-14-12(16-11)15-10-5-3-9(13)4-6-10/h3-8H,13H2,1-2H3,(H,14,15,16) |

InChI Key |

UGVQBZAEDCOXBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution

This method involves sequential substitution on a preformed pyrimidine ring.

- Step 1 : React 2,4-dichloropyrimidine with dimethylamine to selectively substitute the C4 chlorine, yielding 4-(dimethylamino)-2-chloropyrimidine .

- Step 2 : Couple the C2 chlorine with 4-nitroaniline via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24h).

- Step 3 : Reduce the nitro group to an amine using H₂/Pd/C in methanol (50°C, 22h, 74% yield).

Key Data :

| Step | Reactants/Conditions | Yield | Source |

|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + dimethylamine | 85% | |

| 2 | Pd-catalyzed coupling with 4-nitroaniline | 68% | |

| 3 | H₂/Pd-C reduction | 74% |

Ring Construction via Cyclocondensation

The pyrimidine core is built from simpler precursors.

- Step 1 : Condense 4-aminophenylguanidine with acetylacetone in acidic ethanol (HCl, reflux, 6h) to form the pyrimidine ring.

- Step 2 : Methylate the N4 amine using methyl iodide and K₂CO₃ in DMF (60°C, 12h).

Key Data :

| Step | Reactants/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Cyclocondensation | 62% | |

| 2 | N-Methylation | 78% |

Direct Amination of Halogenated Pyrimidines

A one-pot method for introducing both amine groups.

- React 2,4-dichloropyrimidine with 4-aminophenylamine and dimethylamine in tert-amyl alcohol/acetic acid (reflux, 4h).

- Isolate the product via column chromatography (DCM:MeOH = 95:5).

Key Data :

| Reactants/Conditions | Yield | Purity | Source |

|---|---|---|---|

| tert-Amyl alcohol, 110°C | 55% | >95% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, scalable | Requires Pd catalysts | 68–74% |

| Cyclocondensation | Atom-economic, single-step ring formation | Low regioselectivity | 62–78% |

| Direct Amination | One-pot simplicity | Competing side reactions | 55–60% |

Chemical Reactions Analysis

Types of Reactions

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones

Reduction: Amine derivatives

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes and pigments due to its stable chromophore

Mechanism of Action

The mechanism of action of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s structure allows it to form stable complexes with metal ions, which can disrupt cellular processes .

Comparison with Similar Compounds

Key Observations:

In contrast, pyrazolyl or cyclopropyl groups (as in ) enhance selectivity for FLT3 or other kinases. Aromatic vs. Aliphatic Groups: The 4-aminophenyl group at N2 likely improves π-π stacking interactions in target binding compared to simpler alkyl groups (e.g., methyl in ) .

Physical Properties :

- Solubility and Stability : The dimethyl groups at N4 may improve aqueous solubility relative to halogenated analogs (e.g., 6-chloro derivative in ). However, crystalline forms of compounds like LDK378 exhibit superior bioavailability due to optimized intermolecular packing .

- Melting Points : Simpler analogs like N2,N4-dimethylpyrimidine-2,4-diamine melt at 132°C , whereas halogenated or aryl-substituted derivatives (e.g., 6-chloro in ) show higher melting points (~209–212°C), correlating with increased crystallinity.

Key Observations:

- Bioavailability : Crystalline formulations (e.g., LDK378) demonstrate enhanced plasma exposure compared to amorphous forms, highlighting the importance of solid-state optimization .

- Safety : While the target compound lacks explicit hazard data, analogs like N2,N4-dimethylpyrimidine-2,4-diamine are classified as irritants, suggesting similar precautions may apply .

Research Findings and Implications

- Kinase Inhibition: Pyrimidine-2,4-diamines with aryl groups at N2 (e.g., 4-aminophenyl) and small alkyl groups at N4 (e.g., dimethyl) balance target affinity and solubility, making them promising scaffolds for kinase inhibitors .

- Crystallography : Halogenated derivatives (e.g., 6-chloro) are well-characterized in crystallographic studies, aiding in structure-based drug design .

- Synthetic Flexibility : Modular synthesis allows for rapid exploration of substituents at N2 and N4, enabling tailored pharmacokinetic profiles .

Biological Activity

N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine (commonly referred to as N2-(4-aminophenyl) compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5, with a molecular weight of 243.31 g/mol. The compound features a pyrimidine core substituted with an amino group and multiple methyl groups, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the pyrimidine ring through cyclization reactions.

- Introduction of the amino group at the N2 position via nucleophilic substitution.

- Methylation at the N4 and N6 positions using methylating agents.

These steps are critical for enhancing the compound's biological activity and optimizing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific receptor signaling pathways. Key findings include:

- Integrin Inhibition : The compound has been shown to inhibit integrin-mediated cell adhesion and migration processes, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment.

- Receptor Signaling Modulation : It inhibits immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are crucial in allergic responses and autoimmune diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and phenyl substitutions | Moderate activity against certain cancers | Lacks amino substitution at N2 position |

| N2-(3-amino-phenyl)-N4,N4-dimethylpyrimidine-2,4-diamine | Dimethyl substitution | Potential anti-inflammatory effects | Different substitution pattern affects activity |

| N2-(phenyl)-N4,N6-dimethylpyrimidine-2,4-diamine | Dimethyl at N6 position | Antiviral properties | Variation in methylation impacts pharmacodynamics |

This compound stands out due to its specific substitutions that enhance its biological activity against integrins compared to other similar compounds.

Case Studies

A series of studies have explored the therapeutic potential of this compound:

- Integrin Targeting in Cancer Therapy : In vitro studies demonstrated that this compound effectively reduced cell migration in cancer cell lines by targeting integrins involved in cell adhesion.

- Allergic Response Modulation : Animal models showed that administration of this compound significantly decreased IgE-mediated allergic responses, suggesting potential applications in treating allergic conditions.

Q & A

Q. What are the optimal synthetic routes for preparing N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a pyrimidine core. For example, outlines a general approach for similar pyrimidine derivatives, where:

Step 1: React 2,4-dichloropyrimidine with 4-aminophenylamine under acidic conditions (e.g., HCl) at elevated temperatures (160°C) to introduce the aminophenyl group.

Step 2: Substitute the remaining chlorine atom with dimethylamine via nucleophilic aromatic substitution, requiring a polar aprotic solvent (e.g., DMF) and controlled heating (80–100°C).

Key optimization parameters include:

- Temperature control to minimize side reactions (e.g., over-alkylation).

- Solvent selection (e.g., ethanol or DMF) to enhance solubility of intermediates .

- Purification via column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates molecular weight (e.g., C12H15N5: calc. 229.1329, observed 229.1332) .

- X-ray Diffraction (XRD):

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools support SAR studies?

Methodological Answer:

- Substituent Effects:

- Computational Tools:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity Differences: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to eliminate confounding impurities .

- Cell Line Heterogeneity: Validate activity across multiple models (e.g., HCT-116 vs. MCF-7 cells) .

Example: A study showing IC50 = 0.5 µM () vs. 2.1 µM () may reflect differences in cell viability assay endpoints (MTT vs. resazurin).

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth: Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .

- Disorder Management: Partial occupancy of dimethylamino groups is resolved using SHELXL refinement with anisotropic displacement parameters .

- Hydrogen Bonding Networks: Topology analysis (Mercury Software) identifies key interactions stabilizing the crystal lattice (e.g., N–H···N bonds between pyrimidine and aminophenyl groups) .

Q. What strategies improve yield and selectivity in derivatization reactions of this compound?

Methodological Answer:

- Protection/Deprotection:

- Catalysis:

- Use Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling at the pyrimidine C6 position .

- Byproduct Mitigation:

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to quench reactions at ≤85% conversion, minimizing dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.